molecular formula C20H16BrFN2O3 B7504163 5-bromo-2-fluoro-N-[4-methoxy-3-(pyridin-3-ylmethoxy)phenyl]benzamide

5-bromo-2-fluoro-N-[4-methoxy-3-(pyridin-3-ylmethoxy)phenyl]benzamide

Cat. No.: B7504163
M. Wt: 431.3 g/mol
InChI Key: FARDVLSJUICFCM-UHFFFAOYSA-N
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Description

5-bromo-2-fluoro-N-[4-methoxy-3-(pyridin-3-ylmethoxy)phenyl]benzamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 5-bromo-2-fluoro-N-[4-methoxy-3-(pyridin-3-ylmethoxy)phenyl]benzamide involves the inhibition of specific enzymes and signaling pathways. In cancer cells, this compound inhibits the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. Inhibition of HDACs leads to the upregulation of tumor suppressor genes and downregulation of oncogenes, resulting in the inhibition of cancer cell growth. In neurological disorders, this compound has been shown to inhibit the activity of acetylcholinesterase (AChE), an enzyme involved in the breakdown of acetylcholine. Inhibition of AChE leads to increased levels of acetylcholine, which is important for cognitive function.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In cancer cells, this compound induces apoptosis and cell cycle arrest, leading to the inhibition of cancer cell growth. In neurological disorders, it increases the levels of acetylcholine, which is important for cognitive function. Additionally, this compound has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of various diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 5-bromo-2-fluoro-N-[4-methoxy-3-(pyridin-3-ylmethoxy)phenyl]benzamide in lab experiments is its specificity for HDACs and AChE, which makes it a useful tool for studying the role of these enzymes in various diseases. However, one limitation of using this compound is its potential toxicity, which may limit its use in vivo.

Future Directions

There are several future directions for the study of 5-bromo-2-fluoro-N-[4-methoxy-3-(pyridin-3-ylmethoxy)phenyl]benzamide. One direction is the development of more potent and selective analogs of this compound for use in therapeutic applications. Another direction is the investigation of the potential of this compound in combination with other drugs for the treatment of various diseases. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and its potential side effects.

Synthesis Methods

The synthesis of 5-bromo-2-fluoro-N-[4-methoxy-3-(pyridin-3-ylmethoxy)phenyl]benzamide involves several steps. The starting material is 4-methoxy-3-(pyridin-3-ylmethoxy)aniline, which is reacted with 2-fluorobenzoyl chloride in the presence of a base to yield 4-methoxy-3-(pyridin-3-ylmethoxy)-2-fluorobenzamide. This intermediate is then reacted with 5-bromonicotinyl chloride in the presence of a base to afford the final product.

Scientific Research Applications

5-bromo-2-fluoro-N-[4-methoxy-3-(pyridin-3-ylmethoxy)phenyl]benzamide has been studied for its potential therapeutic applications in various diseases, including cancer and neurological disorders. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. In neurological research, it has been studied for its potential in treating Alzheimer's disease and other neurodegenerative disorders.

Properties

IUPAC Name

5-bromo-2-fluoro-N-[4-methoxy-3-(pyridin-3-ylmethoxy)phenyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16BrFN2O3/c1-26-18-7-5-15(10-19(18)27-12-13-3-2-8-23-11-13)24-20(25)16-9-14(21)4-6-17(16)22/h2-11H,12H2,1H3,(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FARDVLSJUICFCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2=C(C=CC(=C2)Br)F)OCC3=CN=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16BrFN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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